molecular formula C9H12N2O4 B13544341 (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

Cat. No.: B13544341
M. Wt: 212.20 g/mol
InChI Key: LCNOPWIDKZTHKD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12N2O4 It is known for its unique structure, which includes an amino group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2-methoxy-4-nitroaniline with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in key biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxy-4-nitrophenyl)amino]ethan-1-ol
  • 2-((2-Methoxy-4-nitrophenyl)amino)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methoxy-4-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1

InChI Key

LCNOPWIDKZTHKD-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[C@@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.